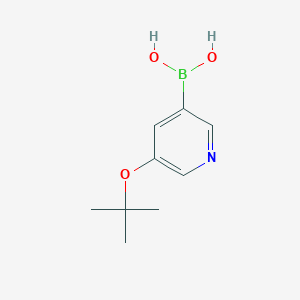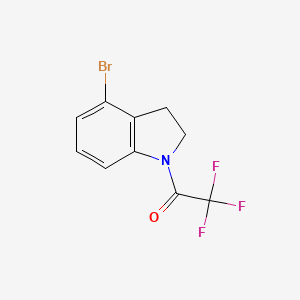
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoindole and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the indole, facilitating the nucleophilic attack on the carbonyl carbon of the trifluoroacetophenone.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Various substituted indole derivatives.
Reduction: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethanol.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
- 1-(4-Chloroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Fluoroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Methylindolin-1-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromo compound may exhibit different physicochemical properties, such as solubility, stability, and binding affinity. These differences can impact its suitability for various applications and its overall effectiveness in scientific research.
Properties
Molecular Formula |
C10H7BrF3NO |
|---|---|
Molecular Weight |
294.07 g/mol |
IUPAC Name |
1-(4-bromo-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-5-15(8)9(16)10(12,13)14/h1-3H,4-5H2 |
InChI Key |
CKKQDRCOJDBAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


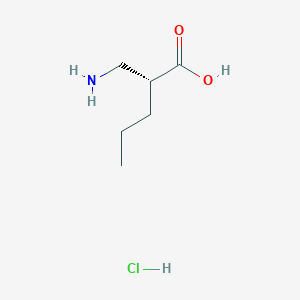
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
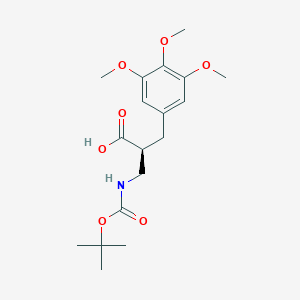
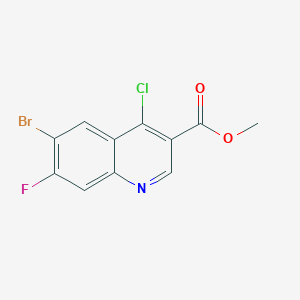
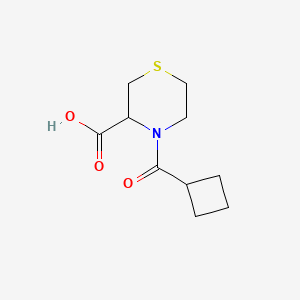
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
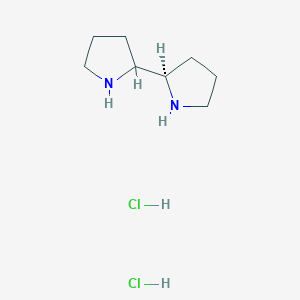
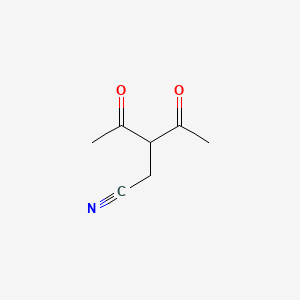
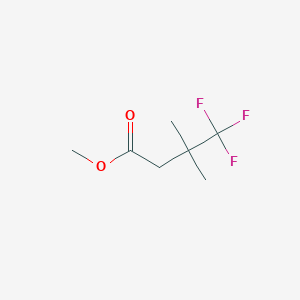

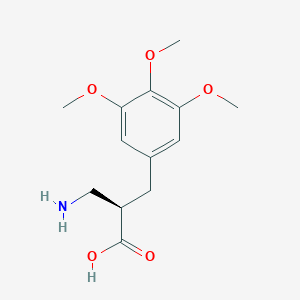
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
